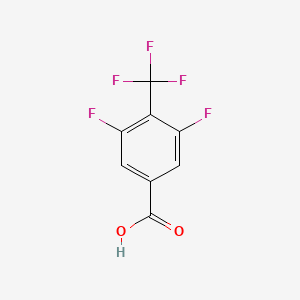

3,5-Difluoro-4-(trifluoromethyl)benzoic acid

Descripción general

Descripción

3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C8H3F5O2 and a molecular weight of 226.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 4-(trifluoromethyl)benzoic acid using elemental fluorine or a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, at low temperatures to prevent over-fluorination.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalytic systems to facilitate the fluorination process is also explored to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

Coupling Products:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

3,5-Difluoro-4-(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients. Its unique structural features provide enhanced lipophilicity and binding affinity, making it an attractive candidate for drug development.

- Potassium Channel Openers : This compound is involved in synthesizing potassium channel openers that are used in treating epilepsy. The synthesis typically involves condensation reactions with aminopyridine, leading to compounds that modulate neuronal excitability .

- Fusion Inhibitors : It is also utilized in the development of fusion inhibitors targeting the influenza A virus. These inhibitors are designed to disrupt the membrane fusion process essential for viral entry into host cells, showcasing the compound's potential in antiviral therapies .

Material Science Applications

Polymer Chemistry

The compound's fluorinated structure allows it to be integrated into polymer matrices, enhancing properties such as thermal stability and chemical resistance. This makes it suitable for applications in coatings and advanced materials.

- Fluorinated Polymers : The incorporation of this compound into polymer chains can improve hydrophobicity and reduce surface energy, beneficial for applications requiring low-friction surfaces or self-cleaning properties.

Research and Development

Biochemical Research

In biochemical studies, this compound can serve as a tool for investigating enzyme interactions and metabolic pathways due to its ability to modify biological molecules without significantly altering their function.

- Enzyme Inhibition Studies : Its derivatives can be synthesized to study their effects on specific enzymes, providing insights into metabolic regulation and potential therapeutic targets.

Case Study 1: Synthesis of Potassium Channel Openers

A study highlighted the synthesis of a series of potassium channel openers using this compound as a key building block. The resulting compounds demonstrated significant efficacy in modulating potassium channels associated with neuronal activity, offering potential therapeutic benefits for epilepsy management.

Case Study 2: Development of Antiviral Agents

Research conducted on the synthesis of antiviral agents based on oligothiophene capped with this compound revealed promising results against influenza A virus. The synthesized compounds exhibited effective inhibition rates, highlighting the compound's utility in developing new antiviral strategies.

Mecanismo De Acción

The mechanism of action of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule . These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)benzoic acid

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

- 2-Fluoro-5-(trifluoromethyl)benzoic acid

- 3,4-Difluoro-5-(trifluoromethyl)benzoic acid

Comparison: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which can significantly influence its reactivity and interaction with other molecules. This unique structure can lead to different physical and chemical properties compared to its analogs, such as altered acidity, solubility, and reactivity in substitution and coupling reactions .

Actividad Biológica

3,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS number 115754-21-7) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features both trifluoromethyl and difluoro substituents, which contribute to its unique properties, including enhanced lipophilicity and binding affinity to biological targets.

- Chemical Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- Synonyms : 3-Fluoro-4-(trifluoromethyl)benzoic acid

- Purity : >98%

Synthesis and Applications

This compound is primarily utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to participate in condensation reactions makes it valuable for creating potassium channel openers, which are relevant in the treatment of epilepsy and other neurological disorders .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its interaction with different biological targets.

Antiviral Activity

One notable study highlighted the compound's role as a fusion inhibitor of the influenza A virus. In this context, it was found that a derivative capped with this compound exhibited an inhibition concentration (IC50) of 0.22 µM against membrane fusion between the virus and host cell endosomes . This suggests potential applications in antiviral drug development.

Antibacterial Properties

Research has also investigated the antibacterial properties of fluorinated benzoic acids, including derivatives similar to this compound. Compounds with similar structures have demonstrated significant activity against gram-positive bacteria, indicating that this class of compounds may be effective in treating bacterial infections .

Case Study 1: Potassium Channel Openers

In a study focusing on the synthesis of potassium channel openers, researchers utilized this compound as a key intermediate. The resulting compounds showed promising efficacy in modulating potassium channels, which are critical for neuronal excitability and have implications in epilepsy treatment .

Case Study 2: Structural Analysis for Biological Activity

A comparative analysis utilizing three-dimensional quantitative structure-activity relationship (3D-QSAR) models indicated that the presence of fluorinated groups significantly enhances the binding affinity of benzoic acid derivatives to their biological targets. This modeling supports the hypothesis that this compound could serve as a scaffold for further drug development .

Summary of Biological Activities

Propiedades

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKESWMDKZFRERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634195 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-09-9 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.